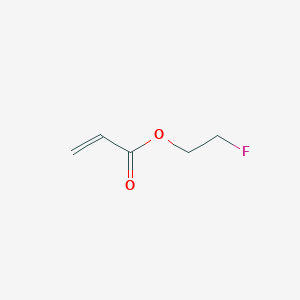
Acrylate de 2-fluoroéthyle
Vue d'ensemble
Description
2-Fluoroethyl acrylate is an organic compound that belongs to the family of acrylates. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of polymers and copolymers. The presence of the fluoro group in its structure imparts unique properties, making it valuable in various industrial applications.
Applications De Recherche Scientifique
2-Fluoroethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Investigated for use in medical coatings and implants.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants with enhanced performance characteristics.
Mécanisme D'action
Target of Action
2-Fluoroethyl acrylate, also known as 2-fluoroethyl prop-2-enoate, is a chemical compound used primarily in the synthesis of polymers and other complex organic compounds . The primary targets of 2-Fluoroethyl acrylate are the molecules that it reacts with in these synthesis reactions. These can include various types of organic compounds, depending on the specific reaction .
Mode of Action
The mode of action of 2-Fluoroethyl acrylate involves the formation of covalent bonds with other molecules during the synthesis of polymers . This compound can participate in polymerization reactions, where it reacts with other monomers to form a polymer . The exact nature of these interactions can vary depending on the specific conditions of the reaction and the other compounds involved .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoroethyl acrylate are primarily those involved in the synthesis of polymers . This compound can be incorporated into a polymer chain, affecting the properties of the resulting polymer . The exact pathways affected can vary depending on the specific reaction conditions and the other compounds involved .
Result of Action
The primary result of the action of 2-Fluoroethyl acrylate is the formation of polymers with specific properties . These polymers can have a wide range of uses, depending on their specific properties . For example, they can be used in the production of coatings, adhesives, and various types of materials .
Action Environment
The action of 2-Fluoroethyl acrylate can be influenced by a variety of environmental factors. These can include the temperature and pressure of the reaction environment, the presence of other compounds, and the specific conditions of the reaction . These factors can influence both the rate of the reaction and the properties of the resulting polymers .
Analyse Biochimique
Biochemical Properties
They can act as monomers in polymerization reactions, leading to the formation of high molecular weight polymers
Cellular Effects
The cellular effects of 2-Fluoroethyl acrylate are not well-documented. It is known that acrylates can influence cell function. For instance, they can interact with cellular signaling pathways and affect gene expression
Molecular Mechanism
It is known that acrylates can bind to biomolecules and influence enzyme activity
Temporal Effects in Laboratory Settings
It is known that 2-Fluoroethyl acrylate can be synthesized and stored in a solution of hexanes , suggesting that it may be stable under certain conditions.
Transport and Distribution
It is known that acrylates can interact with various transporters or binding proteins
Subcellular Localization
It is known that the subcellular localization of a protein can be tied to its function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoroethyl acrylate can be synthesized through several methods. One common method involves the reaction of acryloyl chloride with 2-fluoroethanol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In industrial settings, 2-Fluoroethyl acrylate is produced using continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoroethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bond in the acrylate group allows for addition reactions with nucleophiles and electrophiles.
Substitution Reactions: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used.
Addition Reactions: Reagents like hydrogen bromide or chlorine can add across the double bond.
Substitution Reactions: Nucleophiles such as amines or thiols can replace the fluoro group.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Functionalized Acrylates: Serve as intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Ethyl 2-Fluoroacrylate: Similar in structure but with an ethyl group instead of a fluoroethyl group.
Methyl Acrylate: Lacks the fluoro group, resulting in different reactivity and properties.
2-Ethylhexyl Acrylate: Contains a longer alkyl chain, leading to different physical properties.
Uniqueness: 2-Fluoroethyl acrylate is unique due to the presence of the fluoro group, which imparts distinct properties such as increased chemical resistance and lower surface energy. These characteristics make it valuable in applications where durability and performance are critical.
Propriétés
IUPAC Name |
2-fluoroethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCAVBJYSSNCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371984 | |
| Record name | 2-Fluoroethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141680-53-7 | |
| Record name | 2-Fluoroethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


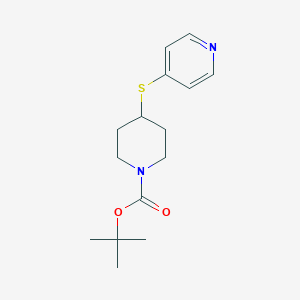
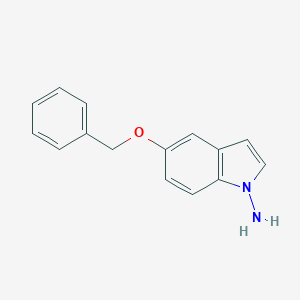
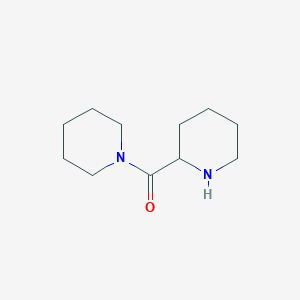

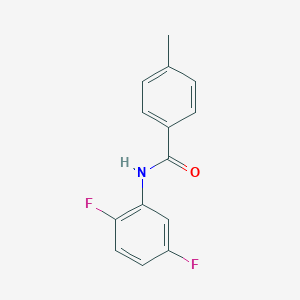

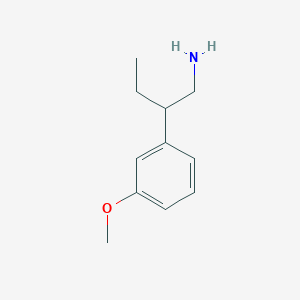

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)
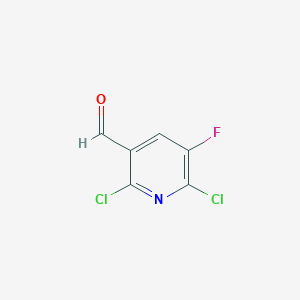
![1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B172352.png)
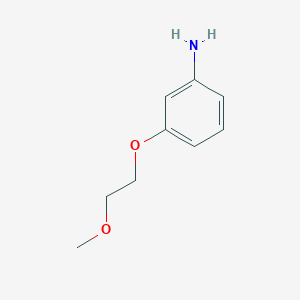
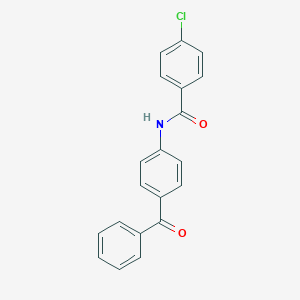
![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
